6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62088-44-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-2-yl pentanoate |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-9(11)12-7-5-6-8-10(7)13-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
BSNPMAYSWLNHNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1O2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Oxabicyclo 3.1.0 Hexan 2 Yl Pentanoate and Analogous Bicyclic Esters
Strategies for Constructing the 6-Oxabicyclo[3.1.0]hexane Core
The formation of the fused oxirane and cyclopentane (B165970) rings of the 6-oxabicyclo[3.1.0]hexane core can be approached in several ways, primarily focusing on the sequential or concerted construction of the two rings.
Epoxidation Routes to Form the Oxirane Ring
A common and effective method for creating the oxirane ring of the 6-oxabicyclo[3.1.0]hexane system is through the epoxidation of a corresponding cyclopentene (B43876) precursor. This reaction involves the addition of an oxygen atom across the double bond of the cyclopentene ring.
One well-documented approach is the treatment of a substituted cyclopentenol (B8032323) with an epoxidizing agent. For instance, the reaction of (1S, 2S)-2-methyl-3-cyclopenten-1-ol with an organic or inorganic peracid leads to the formation of (1S, 2S, 3S, 5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-ol. google.com The stereochemistry of the starting alcohol often directs the epoxidation, resulting in a high degree of stereoselectivity. A frequently used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). google.comconicet.gov.ar The reaction of (1R,4R)-4-((triisopropylsilyl)oxy)cyclopent-2-enol with m-CPBA in dichloromethane (B109758) yields (1R,2S,3R,4R)-4-((triisopropylsilyl)oxy)-6-oxabicyclo[3.1.0]hexan-2-ol. core.ac.uk
Table 1: Examples of Epoxidation Reactions for 6-Oxabicyclo[3.1.0]hexane Synthesis
| Starting Material | Reagent | Product | Reference |
| (1S, 2S)-2-methyl-3-cyclopenten-1-ol | Peracid | (1S, 2S, 3S, 5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-ol | google.com |
| (1R,4R)-4-((triisopropylsilyl)oxy)cyclopent-2-enol | m-CPBA | (1R,2S,3R,4R)-4-((triisopropylsilyl)oxy)-6-oxabicyclo[3.1.0]hexan-2-ol | core.ac.uk |
| Substituted Cyclopentene | m-CPBA | α-epoxy derivative | conicet.gov.ar |
Cyclopropanation Reactions for Bicyclo[3.1.0]hexane Scaffold Formation
An alternative strategy for constructing the bicyclo[3.1.0]hexane framework involves the formation of the cyclopropane (B1198618) ring through a cyclopropanation reaction. This approach is particularly useful for creating the core carbon skeleton, which can then be further functionalized.
A notable example is the Johnson–Corey–Chaykovsky cyclopropanation. This reaction has been employed in the synthesis of bicyclo[3.1.0]hexane scaffolds as mimics of sialic acid. rsc.org The general synthetic route utilizes a photochemical reaction followed by this specific cyclopropanation method to generate the constrained bicyclic system. rsc.org
Dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate is another powerful technique. While often used for the synthesis of azabicyclo[3.1.0]hexanes, this methodology can be adapted for the all-carbon analogues. nih.gov The reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate in the presence of a dirhodium(II) catalyst demonstrates the feasibility of this approach for forming the bicyclo[3.1.0]hexane core. nih.gov
Furthermore, a convergent synthesis of bicyclo[3.1.0]hexanes has been developed through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines under photoredox conditions. nih.gov This method allows for the rapid construction of the bicyclic scaffold with three contiguous stereocenters. nih.gov
Table 2: Cyclopropanation Strategies for Bicyclo[3.1.0]hexane Scaffolds
| Reaction Type | Key Reagents/Catalysts | Precursor Type | Reference |
| Johnson–Corey–Chaykovsky | Sulfonium ylide | Cyclopentenone | rsc.org |
| Dirhodium(II)-catalyzed | Ethyl diazoacetate, Rh(II) catalyst | Dihydrofuran/Cyclopentene | nih.gov |
| Photoredox (3+2) Annulation | Iridium or organic photocatalyst | Cyclopropene and aminocyclopropane | nih.gov |
Intramolecular Cyclization Approaches to Fused Ring Systems
Intramolecular cyclization represents a powerful strategy for the stereocontrolled synthesis of fused ring systems like 6-oxabicyclo[3.1.0]hexane. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups.
One such approach involves the intramolecular opening of a suitably positioned epoxide. For example, a protected epoxide can undergo an intramolecular epoxide opening cyclopropanation reaction. This is typically promoted by a Lewis acid, such as triethylaluminum (B1256330) (Et3Al), in the presence of a base. google.com
Tandem radical cyclization followed by an intramolecular SN2 reaction is another effective method for constructing 3-oxabicyclo[3.1.0]hexan-2-ones. acs.org Palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been reported for the synthesis of aza[3.1.0]bicycles, a strategy that could potentially be adapted for the oxa-analogue. nih.gov
In some cases, the epoxide ring of the 6-oxabicyclo[3.1.0]hexane system can be prone to facile intramolecular ring-opening, especially in the presence of neighboring participating groups. conicet.gov.ar This reactivity needs to be carefully considered during the synthetic design.
Organocatalyzed and Metal-Catalyzed Cycloaddition Reactions
Cycloaddition reactions offer a convergent and often stereoselective means of constructing bicyclic systems. Both organocatalytic and metal-catalyzed variants have been developed for the synthesis of scaffolds related to 6-oxabicyclo[3.1.0]hexane.
1,3-dipolar cycloadditions to cyclopropenes are a convenient way to synthesize heterocyclic systems, including those with a fused 3-oxabicyclo[3.1.0]hexane scaffold. chim.it These reactions can proceed with good to excellent yields and high diastereoselectivity. chim.it Rhodium(II) catalysts have been shown to be effective in promoting such transformations. chim.it
Organocatalytic asymmetric cycloadditions are also emerging as a powerful tool. For instance, the enantioselective organocatalytic cyclopropanation has been utilized in the synthesis of 3-oxabicyclo[3.1.0]hexanones. lookchem.com Furthermore, catalytic asymmetric synthesis of related oxabicyclooctanes has been achieved through intermolecular [5 + 2] pyrylium (B1242799) cycloadditions, highlighting the potential of organocatalysis in constructing complex oxygen-containing bicyclic systems. dntb.gov.ua
Metal-catalyzed cycloadditions, particularly those involving copper and rhodium, are well-established for cyclopropanation reactions. thieme-connect.de These catalysts can effectively form metal-carbene complexes that then react with alkenes to form the cyclopropane ring in a concerted or stepwise manner. thieme-connect.de
Esterification Techniques for Pentanoate Moiety Incorporation
Once the 6-oxabicyclo[3.1.0]hexan-2-ol core has been synthesized, the final step is the incorporation of the pentanoate moiety. This is typically achieved through an esterification reaction.
Direct Esterification of the Bicyclic Alcohol with Pentanoic Acid
The most direct method for forming the pentanoate ester is the Fischer esterification, which involves the reaction of the bicyclic alcohol with pentanoic acid in the presence of an acid catalyst. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed. chemguide.co.uk Common acid catalysts for this reaction include concentrated sulfuric acid and tosic acid. masterorganicchemistry.com
The reaction is generally carried out by heating the alcohol and carboxylic acid with the catalyst. chemguide.co.uk For more sensitive substrates, milder conditions or alternative esterification methods may be employed.
Acylation of the alcohol using pentanoyl chloride or pentanoic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst such as 4-(dimethylamino)pyridine (DMAP) is another effective method. organic-chemistry.org These reagents are more reactive than pentanoic acid and can often provide higher yields under milder conditions. The use of DMAP in small catalytic amounts can efficiently promote the acylation of alcohols with acid anhydrides. organic-chemistry.org
Use of Activated Pentanoic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)
The esterification of the precursor alcohol, 6-oxabicyclo[3.1.0]hexan-2-ol, to yield the target pentanoate ester is a critical transformation. Direct esterification with pentanoic acid is often slow and requires harsh conditions. To enhance the reaction rate and achieve higher yields under milder conditions, activated derivatives of pentanoic acid are frequently employed. The most common activated forms are acid chlorides (pentanoyl chloride) and acid anhydrides (pentanoic anhydride).
The use of pentanoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, is a highly effective method. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This approach is widely applicable for esterifying secondary alcohols like the 6-oxabicyclo[3.1.0]hexan-2-ol intermediate. Similarly, pentanoic anhydride can be used, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the acylation of the alcohol. The choice between the acid chloride and anhydride often depends on the substrate's sensitivity and the desired reaction conditions. For instance, treatment of related bicyclic alcohols with acid chlorides in pyridine has been shown to produce the corresponding esters in high yields. sci-hub.se
Table 1: Comparison of Activating Agents for Esterification
| Activating Agent | Typical Base/Catalyst | Byproduct | Reactivity |
| Pentanoyl Chloride | Pyridine, Triethylamine | HCl | Very High |
| Pentanoic Anhydride | DMAP, Pyridine | Pentanoic Acid | High |
Transesterification Strategies for Functional Group Manipulation
Transesterification is an alternative and powerful strategy for the synthesis of 6-oxabicyclo[3.1.0]hexan-2-YL pentanoate. This equilibrium-driven process involves the reaction of an existing ester with the alcohol precursor, 6-oxabicyclo[3.1.0]hexan-2-ol, to exchange the alkoxy group. For example, a simple alkyl pentanoate, such as methyl pentanoate or ethyl pentanoate, can be reacted with the bicyclic alcohol in the presence of an acid or base catalyst.
To drive the equilibrium towards the desired product, the reaction is typically conducted with a large excess of the bicyclic alcohol or by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. Common catalysts for transesterification include mineral acids (H₂SO₄), metal alkoxides (e.g., NaOMe), and organotin compounds. This method is particularly useful when the direct use of activated pentanoic acid derivatives is undesirable due to substrate sensitivity or functional group incompatibility. The derivation of fatty acid esters through the transesterification of fats is a well-established industrial process that highlights the utility of this reaction type. ebi.ac.uk
Stereoselective Synthesis and Diastereomeric Control in Bicyclic Systems
The presence of multiple stereocenters in the 6-oxabicyclo[3.1.0]hexane core necessitates precise control over stereochemistry during its synthesis. Achieving high enantiomeric and diastereomeric purity is paramount, particularly for applications in fields where specific stereoisomers exhibit distinct biological activities or properties.
Asymmetric Epoxidation and Cyclopropanation Methodologies
The formation of the chiral 6-oxabicyclo[3.1.0]hexane skeleton is a key challenge. A common and effective strategy involves the asymmetric epoxidation of a prochiral cyclohexene (B86901) derivative. This reaction establishes the stereochemistry of the epoxide, which dictates the final stereochemistry of the bicyclic system. Several well-established methods for asymmetric epoxidation are applicable here.
For instance, the Sharpless-Katsuki epoxidation is highly effective for allylic alcohols, while the Jacobsen-Katsuki epoxidation provides high enantioselectivity for unfunctionalized cis-alkenes using manganese-salen complexes. wikipedia.org More recently, iron and other transition metal complexes have been developed as catalysts for the asymmetric epoxidation of various olefins, including α,β-unsaturated ketones, achieving excellent yields and high enantioselectivities (up to 99% ee). researchgate.net The choice of oxidant, such as hydrogen peroxide or sodium percarbonate, can also influence the reaction's efficiency and environmental impact. researchgate.net
Table 2: Selected Catalytic Systems for Asymmetric Epoxidation of Olefins
| Catalyst System | Type of Olefin | Typical Enantiomeric Excess (ee) | Reference |
| Titanium/Tartrate Esters (Sharpless) | Allylic Alcohols | >90% | wikipedia.org |
| Chiral Mn-Salen Complexes (Jacobsen) | cis-Olefins | >90% | wikipedia.org |
| Chiral Ketones (Shi) | Various Olefins | 70-90% | wikipedia.org |
| Fe-Complexes | α,β-Unsaturated Ketones | Up to 99% | researchgate.net |
Diastereoselective Esterification Approaches
Once the enantiomerically pure 6-oxabicyclo[3.1.0]hexan-2-ol is obtained, the subsequent esterification step must be controlled to produce the desired diastereomer of the final product. The inherent stereochemistry of the bicyclic alcohol can exert significant steric influence, directing the incoming acyl group to the less hindered face. This substrate-controlled diastereoselectivity is often sufficient to produce a single major diastereomer.
In cases where substrate control is insufficient, diastereoselective esterification can be achieved using chiral acylating agents, catalysts, or auxiliaries. While less common for simple ester formation, these methods provide an additional layer of stereochemical control. The primary focus, however, remains on leveraging the defined stereochemistry of the bicyclic alcohol precursor to guide the esterification.
Resolution Techniques for Enantiomeric Purity
When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of a racemic mixture of 6-oxabicyclo[3.1.0]hexan-2-ol or the final ester product becomes necessary.
One common method is enzymatic kinetic resolution . Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. mdpi.com For example, reacting racemic 6-oxabicyclo[3.1.0]hexan-2-ol with an acyl donor like vinyl pentanoate in the presence of a lipase (B570770) would yield one enantiomer of the ester and the unreacted, enantiomerically enriched alcohol. These can then be separated chromatographically. This technique is valued for its high selectivity and mild, environmentally benign conditions. epo.org
A second approach is classical resolution via the formation of diastereomeric derivatives. The racemic alcohol can be reacted with a chiral carboxylic acid to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by crystallization or chromatography. google.com Following separation, the desired ester is hydrolyzed to yield the enantiomerically pure alcohol.
Convergent versus Linear Synthetic Pathway Design and Optimization
Hypothetical Linear Pathway: Cyclohexenone → Asymmetric Epoxidation → Reduction → Functional Group Manipulation → Esterification → Final Product
Hypothetical Convergent Pathway:
Fragment A: Cyclohexene derivative → 6-Oxabicyclo[3.1.0]hexan-2-ol
Fragment B: Pentanoic Acid → Pentanoyl Chloride
Coupling: Fragment A + Fragment B → Final Product
Exploration of Novel Catalytic Systems in Bicyclic Ester Synthesis
The synthesis of bicyclic esters and related structures has been significantly advanced by the introduction of novel catalytic systems. These catalysts offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods. Research into this area is diverse, encompassing organocatalysis, metal-based catalysis, and biocatalysis, each providing unique advantages for the construction of complex bicyclic scaffolds.
Gold catalysis, for instance, has emerged as a powerful tool for complex cycloadditions. A dual gold activation mechanism has been identified in the formal [2π+2σ] cycloaddition of bicyclobutanes with allenes, enabling the synthesis of a wide array of densely functionalized bicyclohexanes with high yield and complete regioselectivity. acs.org This methodology, while not directly producing an ester, creates a bicyclic core that can be a precursor to such compounds. Similarly, organocatalysts, such as primary amines, have been successfully applied in the stereoselective annulation towards bicyclic diketones. mdpi.com These systems can achieve excellent yields and enantioselectivity under mild, solvent-free conditions, highlighting a green chemistry approach to bicyclic compound synthesis. mdpi.com
Another innovative approach involves the use of α,α-difluoroalkylamines for the facile synthesis of bicyclo orthoesters from corresponding triols. organic-chemistry.org This method proceeds under mild conditions with high efficiency, providing a valuable alternative to conventional approaches that often require high temperatures and long reaction times. organic-chemistry.org Furthermore, new catalytic routes have been developed for coupling epoxides and carbon dioxide to afford polymerizable bicyclic carbonates, demonstrating the creative use of readily available C1 sources in constructing bicyclic systems. researchgate.net
Detailed research findings on some of these novel catalytic systems are summarized in the table below.
| Catalyst System | Substrates | Product Type | Key Findings |
| Dual Gold(I) Catalysis | Bicyclobutanes and electron-rich allenes | Densely functionalized bicyclo[2.1.1]hexanes | Enables formal [2π+2σ] cycloaddition with high yields (up to 93%) and complete regioselectivity; proceeds via a dual gold activation mechanism. acs.org |
| Primary Amine Organocatalyst (e.g., C-20) with co-catalyst | Diketones and aldehydes | Bicyclic diketones | Achieves excellent yields (up to 95%) and high enantioselectivity (up to 96% ee) under mild, solvent-free conditions. mdpi.com |
| α,α-Difluoroalkylamines | Triols or diethanolamines | Bicyclo orthoesters and amide acetals | Reactions proceed under mild conditions (room temperature to 60 °C) in short timeframes (0.5 to 2 hours) with good to excellent yields (up to 96%). organic-chemistry.org |
| Al(III) aminotriphenolate complex/DIPEA | Cyclic epoxides with a β-positioned OH group and CO2 | Six‐membered bicyclic carbonates | Demonstrates high selectivity for the formation of six-membered rings from anti-configured epoxy alcohols. researchgate.net |
Reaction Mechanisms and Chemical Transformations of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Pentanoate
Reactivity Profile of the Epoxide Ring System
The 6-oxabicyclo[3.1.0]hexane framework is characterized by considerable ring strain due to the three-membered epoxide ring fused to a five-membered carbocycle. chemistrysteps.com This inherent strain is the primary driving force for the reactivity of the epoxide, as ring-opening reactions alleviate this instability. chemistrysteps.com
Nucleophilic Ring-Opening Reactions: Regioselectivity and Stereochemical Inversion
Under basic or nucleophilic conditions, the epoxide ring of 6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate is susceptible to attack by a wide range of nucleophiles. This reaction proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. masterorganicchemistry.com
Regioselectivity: The attack of the nucleophile generally occurs at the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.compearson.comthieme-connect.com In the case of the 6-oxabicyclo[3.1.0]hexane system, nucleophilic attack is expected to preferentially occur at the C-1 or C-5 position, depending on the stereochemistry of the ester group and the nature of the attacking nucleophile.
Stereochemical Inversion: A hallmark of the S(_N)2 mechanism is the inversion of stereochemistry at the center of attack. masterorganicchemistry.comyoutube.com The nucleophile attacks from the side opposite to the C-O bond being broken (backside attack). chemistrysteps.compearson.com This results in a trans-diaxial opening of the epoxide ring, where the nucleophile and the newly formed hydroxyl group are oriented in a trans relationship on the cyclopentane (B165970) ring. youtube.com
The following table illustrates the expected products from the reaction of this compound with various nucleophiles, assuming attack at the less hindered carbon with stereochemical inversion.
| Nucleophile (Nu⁻) | Reagent Example | Expected Product (Major Regioisomer) |
| Hydroxide (B78521) (OH⁻) | NaOH, H₂O | trans-5-(Nucleophile)-cyclopentane-1,2-diol derivative |
| Alkoxide (RO⁻) | NaOR, ROH | trans-5-alkoxy-cyclopentane-1,2-diol derivative |
| Azide (N₃⁻) | NaN₃ | trans-5-azido-cyclopentane-1,2-diol derivative |
| Thiolate (RS⁻) | NaSR, RSH | trans-5-(alkylthio)-cyclopentane-1,2-diol derivative |
| Hydride (H⁻) | LiAlH₄ | Cyclopentane-1,2-diol derivative |
Acid-Catalyzed Ring Opening and Subsequent Rearrangements
In the presence of an acid catalyst, the epoxide oxygen is first protonated, which significantly activates the ring towards nucleophilic attack, even by weak nucleophiles like water or alcohols. chemistrysteps.com The regioselectivity of acid-catalyzed ring-opening is more complex than under basic conditions. The reaction can proceed through a mechanism with S(_N)1-like character, where the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge that is better stabilized at that position. pearson.com
For strained bicyclic systems like 6-oxabicyclo[3.1.0]hexane, acid catalysis can also induce skeletal rearrangements. nih.govacs.orgdntb.gov.ua The Meinwald rearrangement is a notable acid-catalyzed isomerization of epoxides to carbonyl compounds (aldehydes or ketones). nih.gov This reaction involves the protonation of the epoxide, ring-opening to form a carbocation intermediate, followed by a 1,2-hydride or 1,2-alkyl shift. nih.govnih.gov The specific product depends on the migratory aptitude of the groups adjacent to the carbocation. Lewis acids are particularly effective at promoting such rearrangements. nih.govnih.gov
Mechanistic Investigations of Ring Strain Release upon Reaction
The high reactivity of the 6-oxabicyclo[3.1.0]hexane system is fundamentally driven by the release of ring strain upon the opening of the epoxide. sci-hub.st The fusion of a three-membered ring (oxirane) onto a five-membered ring creates significant angle and torsional strain. chemistrysteps.com Thermochemical studies on the parent 6-oxabicyclo[3.1.0]hexane molecule show it has a significantly higher enthalpy of formation compared to less strained systems, quantifying the stored energy. aip.org For instance, a five-membered ring fused to an oxirane possesses approximately 33–42 kJ/mol more strain than a six- or seven-membered ring fused to an oxirane. aip.org This stored potential energy provides a strong thermodynamic driving force for reactions that involve the cleavage of the epoxide C-O bonds, as these reactions lead to a more stable, less strained cyclopentane derivative. uni-regensburg.de
Transformations of the Pentanoate Ester Functional Group
The pentanoate ester group at the C-2 position of the bicyclic system can undergo characteristic reactions of esters, primarily hydrolysis and reduction.
Hydrolysis Mechanisms: Acidic, Basic, and Enzymatic Pathways
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. ucoz.com This transformation can be achieved under acidic, basic, or enzymatic conditions.
Acidic Hydrolysis : In the presence of a strong acid and excess water, the ester undergoes hydrolysis to yield pentanoic acid and the corresponding 6-oxabicyclo[3.1.0]hexan-2-ol. libretexts.orgchemguide.co.uk The mechanism is the reverse of Fischer esterification. chemistrysteps.com It begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. chemistrysteps.compearson.com This reaction is reversible and typically requires heating to drive the equilibrium towards the products. chemguide.co.ukchemistrysteps.com
Basic Hydrolysis (Saponification) : This is an irreversible process using a stoichiometric amount of a strong base, such as sodium hydroxide. ucoz.commasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This is followed by the elimination of the alkoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.comyoutube.com Subsequent acidification is required to obtain the free pentanoic acid. youtube.com
Enzymatic Hydrolysis : Lipases are enzymes that catalyze the hydrolysis of ester bonds. scielo.br These biocatalysts can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.netnih.gov The hydrolysis of this compound by a lipase (B570770) would involve the enzyme's active site (typically containing a serine residue) attacking the ester's carbonyl group to form an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and the alcohol. acs.orgnih.gov
The following table summarizes the different hydrolysis pathways.
| Hydrolysis Type | Catalyst/Reagent | Key Features | Products (Initial/Final) |
| Acidic | H₃O⁺ (catalytic), H₂O | Reversible equilibrium chemistrysteps.com | Pentanoic acid + 6-Oxabicyclo[3.1.0]hexan-2-ol |
| Basic | OH⁻ (stoichiometric) | Irreversible; forms carboxylate salt masterorganicchemistry.com | Pentanoate salt + 6-Oxabicyclo[3.1.0]hexan-2-ol |
| Enzymatic | Lipase, H₂O | High selectivity, mild conditions researchgate.net | Pentanoic acid + 6-Oxabicyclo[3.1.0]hexan-2-ol |
Reductions of the Ester Carbonyl to Alcohol Functionality
Esters can be reduced to primary alcohols using powerful reducing agents. khanacademy.org
The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. masterorganicchemistry.com The reduction mechanism involves a two-step addition of hydride ions (H⁻) from LiAlH₄. chemistrysteps.com
The first hydride attacks the electrophilic carbonyl carbon of the pentanoate ester, forming a tetrahedral intermediate. ucalgary.ca
This intermediate collapses, expelling the 6-oxabicyclo[3.1.0]hexan-2-oxide as a leaving group to form an intermediate aldehyde (pentanal). libretexts.org
The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding a primary alkoxide. chemistrysteps.comucalgary.ca
An acidic workup is then performed to protonate the alkoxides, yielding two alcohol products: pentan-1-ol and 6-oxabicyclo[3.1.0]hexan-2-ol. libretexts.org
Transesterification and Ester Exchange Reactions
Transesterification is a crucial class of organic reactions wherein the alkoxy group of an ester is exchanged with that of an alcohol. This process is typically catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of this compound, these reactions would involve the substitution of the 6-oxabicyclo[3.1.0]hexan-2-yl group with a different alkoxy group from an attacking alcohol.
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the pentanoate ester. This results in the formation of a tetrahedral intermediate. Subsequently, the original alkoxy group (6-oxabicyclo[3.1.0]hexan-2-oxide) is eliminated, yielding a new ester and the corresponding alkoxide. The use of an excess of the reacting alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.combyjus.com
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Following a series of proton transfer steps, the original 6-oxabicyclo[3.1.0]hexan-2-ol is eliminated, and a new ester is formed after deprotonation. libretexts.orgpsiberg.com
The efficiency of transesterification can be influenced by various factors, including the nature of the catalyst, the structure of the alcohol, and the reaction conditions. For instance, heterogeneous catalysts, such as silica-supported boric acid, have been shown to be effective for the transesterification of β-keto esters under solvent-free conditions. nih.gov While this compound is not a β-keto ester, this highlights the ongoing development of versatile catalytic systems for transesterification.
Table 1: General Parameters for Transesterification Reactions
| Parameter | Acid-Catalyzed | Base-Catalyzed |
|---|---|---|
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Strong bases (e.g., NaOR, KOR) |
| Mechanism | Protonation-Addition-Elimination-Deprotonation | Nucleophilic Addition-Elimination |
| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |
| Reaction Conditions | Typically requires heat | Often proceeds at room temperature |
Interactions Between the Bicyclic Core and the Ester Substituent: Conformational and Electronic Influences
The chemical behavior of this compound is intrinsically linked to the conformational and electronic interplay between its bicyclic ether core and the pentanoate ester substituent. The 6-oxabicyclo[3.1.0]hexane ring system is known to adopt a preferred boat-like conformation. oup.comresearchgate.net This conformational preference is a result of the fusion of the cyclopropane (B1198618) and oxacyclopentane rings, which introduces significant ring strain and dictates the spatial arrangement of the substituents.
The ester group at the C-2 position can exist in different orientations relative to the bicyclic core, and its preferred conformation will be influenced by steric and electronic factors. The interaction between the lone pairs of the ether oxygen and the ester's carbonyl group can lead to specific stereoelectronic effects that influence the molecule's reactivity and stability. nih.gov
Electronically, the ether oxygen atom in the bicyclic core and the two oxygen atoms of the ester group introduce polarity into the molecule. The electronegative oxygen atoms create partial positive charges on the adjacent carbon atoms through the inductive effect. resosir.comresearchgate.net This effect is transmitted through the sigma bonds and its magnitude decreases with distance. resosir.com The presence of the ether oxygen can influence the electrophilicity of the ester's carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack in reactions like transesterification.
Table 2: Key Structural and Electronic Features
| Feature | Description | Potential Influence |
|---|---|---|
| Bicyclic Core Conformation | Preferred boat-like conformation oup.comresearchgate.net | Dictates the spatial orientation of the ester group, influencing steric accessibility. |
| Inductive Effect | Electron withdrawal by oxygen atoms in the ether and ester groups. resosir.com | Increases the electrophilicity of adjacent carbon atoms. |
| Stereoelectronic Effects | Interactions between lone pairs and bonding/antibonding orbitals. | Can influence bond lengths, bond angles, and reactivity. |
Gas-Phase Oxidation Chemistry and Combustion Kinetics of Cyclic Ether Esters
The gas-phase oxidation and combustion of cyclic ether esters like this compound are complex processes that involve a multitude of elementary reactions. Cyclic ethers are recognized as important intermediates in the low-temperature oxidation of hydrocarbons and are also considered as potential biofuels. unizar.esaraid.es Their combustion chemistry is a subject of active research.
The oxidation of cyclic ethers is typically initiated by hydrogen abstraction by radicals such as OH, leading to the formation of a cyclic ether radical. nsf.gov The subsequent reaction pathways are dictated by the stability of the radical and the reaction conditions. In the presence of oxygen, the radical can add O₂ to form a peroxy radical (RO₂). This peroxy radical can then undergo isomerization and decomposition, leading to the formation of a variety of products, including smaller oxygenated species and ring-opened compounds. nsf.gov
The strained three-membered ring in the 6-oxabicyclo[3.1.0]hexane core is expected to have a significant impact on the combustion kinetics. Strained rings are generally more susceptible to ring-opening reactions, which can lead to a faster rate of decomposition. libretexts.org The initial steps of combustion are likely to involve the opening of the epoxide ring, followed by further oxidation and fragmentation of the resulting radical intermediates.
Table 3: General Features of Cyclic Ether Combustion
| Reaction Type | Description | Key Intermediates |
|---|---|---|
| Initiation | H-abstraction by radicals (e.g., OH). nsf.gov | Cyclic ether radicals |
| Propagation | O₂ addition, isomerization, and decomposition of peroxy radicals. nsf.gov | Peroxy radicals (RO₂), hydroperoxides (QOOH) |
| Ring Opening | Scission of the strained ether ring. libretexts.org | Ring-opened radicals |
| Product Formation | Formation of smaller oxygenated molecules, CO, CO₂, and H₂O. | Aldehydes, ketones, carboxylic acids |
Theoretical and Computational Chemistry Studies of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Pentanoate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio or first-principles methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition State Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method that calculates the electronic energy of a system based on its electron density, offering a balance between computational cost and accuracy. mdpi.com For 6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate, DFT would be instrumental in predicting its reactivity. The molecule contains several reactive sites: the strained epoxide ring, the ester carbonyl group, and various C-H bonds susceptible to abstraction.
A key application of DFT is the analysis of reaction pathways. acs.orgacs.org For instance, the acid- or base-catalyzed ring-opening of the epoxide is a probable reaction. DFT calculations can model this process step-by-step, identifying the structures of intermediates and, crucially, the transition states that connect them. researchgate.net The energy of these transition states determines the activation energy of the reaction, allowing for the prediction of reaction rates and the most favorable mechanistic pathway (e.g., S\N1-like vs. S\N2-like). researchgate.netresearchgate.net By mapping the potential energy surface, researchers can predict reaction outcomes, regioselectivity, and stereoselectivity without conducting physical experiments. pku.edu.cn
Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction This table shows representative data that could be generated from a DFT study on the epoxide ring-opening of this compound.
| Reaction Pathway | Catalyst | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Rate-Determining Step |
|---|---|---|---|
| Nucleophilic attack at C1 | Acid (H+) | 15.2 | Nucleophilic attack |
| Nucleophilic attack at C5 | Acid (H+) | 18.9 | Nucleophilic attack |
| Nucleophilic attack at C1 | Base (OH-) | 22.5 | Ring opening |
| Nucleophilic attack at C5 | Base (OH-) | 24.1 | Ring opening |
Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR Frequencies)
First-principles calculations are highly effective at predicting spectroscopic data, which is invaluable for structural verification. oulu.fi By computing the derivatives of the energy with respect to nuclear coordinates and external magnetic fields, key spectroscopic parameters can be determined. q-chem.com
Infrared (IR) Frequencies: The calculation of the Hessian matrix (second derivatives of energy) yields harmonic vibrational frequencies. q-chem.com These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-O-C stretch, C-H bend). A predicted IR spectrum for this compound would show characteristic peaks for the ester carbonyl (~1735 cm⁻¹), the epoxide C-O stretch (~850-950 cm⁻¹), and various C-H stretches, aiding in its identification.
Nuclear Magnetic Resonance (NMR) Properties: NMR chemical shifts are predicted by calculating the nuclear magnetic shielding tensors, which are highly sensitive to the local electronic environment of each nucleus. q-chem.comresearchgate.net Theoretical ¹H and ¹³C NMR spectra can be generated, predicting the chemical shift for every unique atom in the molecule. acs.org This is particularly useful for complex bicyclic systems where spectral overlap and complex splitting patterns can make experimental assignment challenging. Such calculations can help confirm the molecule's connectivity and stereochemistry. conicet.gov.ar
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are dictated by the ensemble of its accessible three-dimensional shapes, or conformations. mun.ca
Conformational analysis aims to identify the low-energy (most probable) conformations of a molecule. mun.ca For the target molecule, this involves rotation around the single bonds of the pentanoate side chain and potential puckering of the five-membered ring. Molecular dynamics (MD) simulations are a powerful tool for this purpose. nih.gov MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.govmdpi.com
By simulating the molecule for a sufficient period (nanoseconds to microseconds), a representative sampling of its conformational space can be achieved. nih.govfrontiersin.org Analysis of the MD trajectory can reveal the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates in different environments, such as in a solvent. oup.comnih.govamanote.comnih.gov This information is critical for understanding how the molecule might fit into a biological receptor's binding site.
Computational Retrosynthetic Analysis and Automated Synthetic Route Prediction
Designing a viable synthetic route for a novel molecule is a complex challenge. Computational retrosynthetic analysis uses artificial intelligence and machine learning to propose synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials. synthiaonline.com
Molecular Docking and Binding Affinity Predictions for Biological Targets
Given the prevalence of bicyclic structures in pharmaceuticals, a key computational task is to predict whether this compound might interact with a specific biological target, such as a protein or enzyme. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another. eurofinsdiscovery.comoup.com
The process involves two main steps:
Conformational Sampling: An algorithm places the flexible ligand (the pentanoate) into the binding site of the rigid or semi-flexible receptor (the protein) in numerous possible conformations and orientations. eurofinsdiscovery.com
Scoring: A "scoring function" is used to estimate the binding affinity for each pose, calculating a score based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. eurofinsdiscovery.comsciepub.com
The results are ranked, and the top-scoring poses represent the most likely binding modes. sciepub.com This allows for virtual screening of the molecule against various known protein targets to generate hypotheses about its potential biological activity before undertaking expensive and time-consuming laboratory assays. nih.govnih.gov
Table 2: Representative Molecular Docking Results This table shows hypothetical data for docking this compound against three different enzyme targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -7.2 | Arg120, Tyr355 | Hydrogen bond with ester carbonyl |
| Monoamine Oxidase B (MAO-B) | -6.5 | Tyr435, Cys172 | Hydrophobic interactions |
| HIV Protease | -5.1 | Asp25, Ile50 | van der Waals contacts |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bicyclic Ester Analogues
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. fiveable.melongdom.orgwikipedia.org Should a biological activity be discovered for this compound, a QSAR study could be initiated to design analogues with improved potency. jocpr.com
The process involves several key steps:
Data Set Generation: A series of analogues would be synthesized by modifying the core structure (e.g., changing the length of the ester chain, adding substituents to the bicyclic rings) and their biological activity would be measured experimentally.
Descriptor Calculation: For each analogue, a large number of numerical "molecular descriptors" are calculated. These can describe physicochemical properties (like logP, molecular weight), electronic properties (dipole moment), or topological features (molecular shape, connectivity). mdpi.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that relates the descriptors to the observed biological activity. pepdd.comresearchgate.net
Validation: The model's predictive power is rigorously tested to ensure it is statistically robust and not a result of chance correlation. researchgate.net
A successful QSAR model for bicyclic ester analogues could predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to optimize the lead structure for enhanced efficacy. nih.govbas.bg
Advanced Analytical Characterization Techniques in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁷O)
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate. The analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the bicyclic core and the pentanoate ester moiety.
¹H NMR Spectroscopy: The proton NMR spectrum provides critical information about the chemical environment of each hydrogen atom. Key expected signals would include multiplets for the protons on the bicyclic ring system, a characteristic signal for the proton at the ester linkage (C2-H), and distinct signals for the aliphatic protons of the pentanoate chain, including a triplet for the terminal methyl group. Coupling constants (J-values) derived from these signals are crucial for establishing the relative stereochemistry of the protons on the 6-oxabicyclo[3.1.0]hexane ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. Distinct chemical shifts are expected for the carbonyl carbon of the ester, the carbon atom bearing the ester oxygen (C2), the carbons of the epoxide ring, and the carbons of the pentanoate chain. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between CH, CH₂, and CH₃ groups.
¹⁷O NMR Spectroscopy: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR could provide direct insight into the electronic environment of the two oxygen atoms within the molecule—the ether oxygen of the epoxide and the two oxygens of the ester group. This would offer valuable data for theoretical and mechanistic studies.
A comprehensive search of available scientific literature and spectral databases did not yield specific, publicly archived ¹H, ¹³C, or ¹⁷O NMR data for this compound.
High-Resolution Mass Spectrometry (MS) Techniques (GC-MS, UHPLC-ESI-HRMS)
High-resolution mass spectrometry is essential for determining the elemental composition and fragmentation patterns of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds. The gas chromatogram would provide information on the purity of the sample and its retention time. The mass spectrum obtained via electron ionization (EI) would show the molecular ion peak (M⁺) and a series of fragment ions. Characteristic fragmentation would likely involve the cleavage of the ester group, loss of the pentanoate side chain, and rearrangements of the bicyclic core, providing a fingerprint for structural confirmation.
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS): This powerful technique allows for the highly accurate mass determination of the molecule. Using a soft ionization method like ESI, protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ are typically observed. The high resolution of the mass analyzer (e.g., Orbitrap or TOF) enables the determination of the elemental formula with high confidence, distinguishing it from other isomers or compounds with the same nominal mass.
Specific GC-MS or UHPLC-ESI-HRMS data, including fragmentation patterns and accurate mass measurements for this compound, are not available in the reviewed literature.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically around 1735-1750 cm⁻¹. Other key absorbances would include C-O stretching vibrations for the ester and the epoxide ring, and C-H stretching and bending vibrations for the aliphatic and bicyclic portions of the molecule. The presence of the epoxide can be confirmed by characteristic ring vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric stretching of the epoxide ring is often Raman active and can be a useful diagnostic peak.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures overtones and combination bands of fundamental vibrations. While providing less direct structural information than FTIR or Raman, it can be a powerful tool for process monitoring and quality control, capable of assessing properties like purity and concentration non-destructively.
A search for dedicated FTIR, Raman, or NIR spectra for this compound did not yield specific results.
Chromatographic Separations for Purity Assessment and Isomeric Analysis (e.g., Chiral HPLC)
Chromatographic techniques are paramount for assessing the purity of this compound and for separating its potential stereoisomers. The molecule possesses multiple chiral centers, meaning it can exist as several enantiomers and diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC): The separation of enantiomers is crucial, as different stereoisomers can have vastly different biological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the definitive method for resolving these isomers. By interacting differently with the enantiomers, the CSP allows for their separation and quantification, enabling the determination of enantiomeric excess (% ee). The choice of the specific chiral column and mobile phase is critical for achieving successful separation.
While the principles of chiral HPLC are applicable, no specific methods or chromatograms for the separation of this compound stereoisomers have been published in the available literature.
Advanced X-ray Crystallography for Absolute Stereochemistry Determination
For a definitive and unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of all chiral centers, single-crystal X-ray crystallography is the gold standard. This technique requires the formation of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. For chiral molecules, the use of anomalous dispersion effects can allow for the assignment of the absolute configuration (R/S notation) for each stereocenter.
There are currently no published crystal structures for this compound in crystallographic databases.
Biological Activities and Mechanistic Investigations of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Pentanoate
Antimicrobial Activity: Evaluation and Mechanistic Elucidation
The proposed mechanisms for the antimicrobial action of such bicyclic compounds often involve the disruption of microbial membranes. The lipophilic nature of the pentanoate ester in 6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate would likely facilitate its partitioning into the lipid bilayer of bacterial and fungal cell membranes. This insertion could alter membrane fluidity and integrity, leading to leakage of essential intracellular components and ultimately cell death.
Another potential mechanism is the inhibition of crucial microbial enzymes. The strained bicyclic ether structure could interact with the active sites of enzymes involved in metabolic pathways essential for microbial survival, such as those in cell wall synthesis or energy production.
| Related Compound/Extract | Source | Observed Antimicrobial Activity | Potential Mechanism |
|---|---|---|---|
| 6-oxa-bicyclo[3.1.0]hexan-3-one | Methanolic extract of Alternaria alternata | Contributes to the overall antimicrobial activity of the extract. researchgate.net | Enzyme inhibition, Membrane disruption |
| 6-oxabicyclo(3.1.0)hexane-3-carbonitrile | Herbal Supplement (Superliv®) | Inhibitory effects on gram-positive and gram-negative bacteria at concentrations of 60-100%. eajournals.org | Not specified, likely involves membrane interaction or enzyme inhibition. |
Insecticidal Properties and Molecular Targets
Derivatives of the 6-oxabicyclo[3.1.0]hexane scaffold have shown significant promise as insecticides. A notable example is 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, which has demonstrated high insecticidal activity against several economically important pests, including Acanthoscelides obtectus, Sitophilus zeamais, Ascia monuste orseis, and Periplaneta americana. nih.gov This compound exhibited rapid action, causing high mortality rates within 12 to 24 hours of application. nih.gov
The primary molecular targets for many insecticides with bicyclic structures are located in the insect's nervous system. These compounds often act as neurotoxins, interfering with the normal transmission of nerve impulses. The likely mechanism of action for this compound and its analogues is the disruption of ion channels, such as sodium or chloride channels, or the inhibition of key enzymes like acetylcholinesterase. This disruption leads to hyperexcitation or paralysis of the insect's nervous system, ultimately resulting in death.
| Compound | Target Insect Species | Observed Activity | Potential Molecular Target |
|---|---|---|---|
| 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | Acanthoscelides obtectus, Sitophilus zeamais, Ascia monuste orseis, Periplaneta americana | High mortality rates (up to 100%) within 24 hours. nih.gov | Nervous system (ion channels or enzymes) |
Antioxidant Mechanisms and Free Radical Scavenging Capacity
The antioxidant potential of compounds containing the 6-oxabicyclo[3.1.0]hexane framework has been suggested through studies of plant extracts. For example, the ethanolic extract of Quercus canariensis L. leaves, which contains 6-oxabicyclo[3.1.0]hexane-2,4-diol as a major constituent, demonstrated significant DPPH radical scavenging ability. researchgate.net
Investigation as a Precursor or Analogue for Therapeutically Relevant Compounds
The rigid, conformationally constrained structure of the 6-oxabicyclo[3.1.0]hexane scaffold makes it an attractive building block for the synthesis of therapeutically relevant compounds, particularly nucleoside analogues with antiviral properties. Research has demonstrated that this bicyclic system can be incorporated into the sugar moiety of nucleosides to create analogues that mimic the natural ribose or deoxyribose ring.
These conformationally locked nucleoside analogues can act as inhibitors of viral enzymes, such as reverse transcriptase or DNA polymerase, which are crucial for viral replication. By mimicking the natural nucleosides, these analogues can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral proliferation. For example, derivatives of the 6-oxabicyclo[3.1.0]hexane scaffold have been investigated for their potential antiviral efficacy against the Epstein-Barr virus (EBV) by targeting key enzymes in nucleotide metabolism.
Enzymatic Biotransformations and In Vitro Metabolic Fate
The metabolic fate of this compound in biological systems is expected to be influenced by both the ester and the bicyclic ether functionalities. The pentanoate ester is susceptible to enzymatic hydrolysis by various esterases present in plasma and tissues, which would cleave the ester bond to yield 6-oxabicyclo[3.1.0]hexan-2-ol and pentanoic acid. bath.ac.uk This hydrolysis can be a key step in the activation or detoxification of the compound.
The bicyclic core is likely to undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies using human liver microsomes are a common method to investigate such metabolic pathways. vulcanchem.com The oxidation of the bicyclic system could lead to the formation of more polar metabolites that can be more readily excreted from the body. The stability of the compound to enzymatic hydrolysis in plasma is a crucial factor in its potential use in sustained-release drug formulations. vulcanchem.com
Elucidation of Structure-Activity Relationships within 6-Oxabicyclo[3.1.0]hexane Ester Derivatives
The biological activity of 6-oxabicyclo[3.1.0]hexane ester derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule affect its potency and selectivity.
For antimicrobial and antioxidant activities, the nature of the ester group can significantly influence the compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes and interact with intracellular targets. The number and position of hydroxyl groups or other hydrogen-donating moieties on the bicyclic ring are also critical for free radical scavenging activity. nih.gov
In the context of insecticidal activity, SAR studies of related pyrethroids have shown that the stereochemistry of the cyclopropane (B1198618) ring and the nature of the ester and other substituents are crucial for potent neurotoxic effects. For instance, the presence of specific functional groups can enhance the binding affinity of the molecule to its molecular target in the insect's nervous system.
For antiviral nucleoside analogues, the stereochemistry of the bicyclic sugar mimic and the nature of the nucleobase are key determinants of their ability to be recognized and incorporated by viral polymerases.
Environmental Fate and Degradation Pathways of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Pentanoate
Photochemical Degradation Under Simulated Environmental Conditions
The photochemical degradation of 6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate in the atmosphere is expected to be primarily initiated by reaction with hydroxyl (OH) radicals. While direct photolysis by sunlight is possible, the presence of an epoxide ring and an ester group suggests that OH radical-mediated oxidation is likely the more significant pathway.
Research on the atmospheric oxidation of various epoxy compounds, such as cyclohexene (B86901) oxide and 1,2-epoxybutane, has shown that the reaction rates with OH radicals are significant, leading to atmospheric lifetimes on the order of days. For instance, the rate coefficient for the reaction of OH radicals with cyclohexene oxide is (5.93 ± 1.13) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. copernicus.org This suggests that the epoxide moiety of this compound would be susceptible to similar atmospheric degradation. The degradation process likely involves hydrogen abstraction or addition to the epoxide ring, leading to ring-opening and the formation of various oxygenated products.
Table 1: Atmospheric Reaction Rate Constants and Estimated Lifetimes for Related Epoxy Compounds
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| Cyclohexene Oxide | (5.93 ± 1.13) × 10⁻¹² copernicus.org | ~2 days |
| 1,2-Epoxybutane | (1.98 ± 0.29) × 10⁻¹² copernicus.org | ~5 days |
Atmospheric lifetime calculated assuming an average OH radical concentration of 1 x 10⁶ molecules cm⁻³.
Biodegradation Studies in Aquatic and Terrestrial Environments
The biodegradability of this compound is predicted to be significant in both aquatic and terrestrial environments due to the presence of two readily biodegradable functional groups: an ester and an epoxide.
The ester linkage is susceptible to enzymatic hydrolysis by a wide range of microorganisms. Studies on various aliphatic esters have demonstrated their biodegradability in soil and water. For example, phthalate esters, while more complex, are known to be degraded by numerous bacterial species. nih.govresearchgate.net The primary biodegradation pathway for esters is hydrolysis to the corresponding alcohol and carboxylic acid. In this case, this would yield 6-oxabicyclo[3.1.0]hexan-2-ol and pentanoic acid, which are then further metabolized.
The epoxide ring is also a target for microbial degradation. Bacteria possessing epoxide hydrolase enzymes can catalyze the opening of the epoxide ring to form a diol. While specific studies on 6-oxabicyclo[3.1.0]hexane are limited, the general enzymatic machinery for epoxide degradation is well-documented in various microorganisms.
Given that both key functional groups are biodegradable, it is highly probable that this compound would not persist in the environment. The rate of biodegradation would, however, be dependent on environmental conditions such as temperature, pH, and the microbial population present. nih.gov
Table 2: Biodegradability of Related Compound Classes
| Compound Class | Environment | Biodegradation Potential | Primary Degradation Pathway |
| Aliphatic Esters | Soil, Water | Readily Biodegradable | Enzymatic Hydrolysis |
| Epoxides | Soil, Water | Biodegradable | Epoxide Hydrolase Activity |
Thermal Decomposition Profiles and Byproduct Analysis
Direct thermal decomposition data for this compound is not available. However, studies on the parent compound, 6-oxabicyclo[3.1.0]hexane, provide insight into the thermal stability of the bicyclic epoxide ring system.
The gas-phase decomposition of 6-oxabicyclo[3.1.0]hexane has been studied over a temperature range of 670–742 K. rsc.org The primary decomposition pathway is isomerization, accounting for approximately 97% of the initial reaction. The main products of this isomerization are cyclopentanone and cyclopent-2-en-1-ol. rsc.org This suggests that at elevated temperatures, the 6-oxabicyclo[3.1.0]hexane moiety of the target compound would likely undergo a similar rearrangement. The pentanoate group would likely decompose through pathways common to esters at high temperatures, which could include pyrolysis to an alkene and a carboxylic acid.
Table 3: Thermal Decomposition Products of 6-Oxabicyclo[3.1.0]hexane
| Reactant | Temperature Range (K) | Primary Products |
| 6-Oxabicyclo[3.1.0]hexane | 670–742 rsc.org | Cyclopentanone, Cyclopent-2-en-1-ol |
Hydrolytic Stability and Degradation Kinetics in Different pH Environments
The hydrolytic stability of this compound is expected to be pH-dependent, with both the ester and epoxide functional groups being susceptible to hydrolysis.
The ester linkage will undergo hydrolysis under both acidic and alkaline conditions. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction that yields the carboxylic acid (pentanoic acid) and the alcohol (6-oxabicyclo[3.1.0]hexan-2-ol). chemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that produces the salt of the carboxylic acid and the alcohol. chemguide.co.uk The rate of ester hydrolysis is generally slow in neutral water but is significantly accelerated in the presence of acids or bases. For some synthetic organic esters, half-lives under highly alkaline conditions (pH 13) can be on the order of minutes to hours. chemrxiv.org
The epoxide ring can also undergo hydrolysis, particularly under acidic conditions, to form a diol (a 1,2-diol in this case). The rate of this ring-opening reaction is generally slower than ester hydrolysis under neutral conditions but is catalyzed by acid.
Therefore, this compound is expected to be most stable in neutral aqueous environments and will degrade more rapidly in acidic or alkaline waters.
Table 4: General Hydrolysis Behavior of Ester and Epoxide Functional Groups
| Functional Group | Acidic Conditions (pH < 7) | Neutral Conditions (pH = 7) | Alkaline Conditions (pH > 7) |
| Ester | Catalyzed Hydrolysis (Reversible) | Slow Hydrolysis | Catalyzed Hydrolysis (Irreversible) |
| Epoxide | Catalyzed Hydrolysis | Very Slow Hydrolysis | Generally Stable |
Sorption and Mobility in Environmental Compartments
The sorption and mobility of this compound in the environment will be governed by its partitioning between water and soil or sediment. A key parameter for predicting this behavior is the soil organic carbon-water partitioning coefficient (Koc). ecetoc.orgecetoc.org A high Koc value indicates a tendency for the compound to adsorb to soil and organic matter, leading to lower mobility, while a low Koc value suggests higher mobility in soil and a greater potential to leach into groundwater. ladwp.comchemsafetypro.com
Given the expected moderate polarity, it is likely that this compound will have a moderate Koc value, indicating some potential for both sorption to soil particles and mobility in the aqueous phase. Its mobility will be influenced by soil properties such as organic carbon content, clay content, and pH. awsjournal.org
Table 5: General Relationship Between Koc and Soil Mobility
| log Koc | Mobility Class |
| < 2.0 | Very High |
| 2.0 - 3.0 | High |
| 3.0 - 4.0 | Moderate |
| 4.0 - 5.0 | Low |
| > 5.0 | Immobile |
Potential Research Applications and Future Directions
Application as Chiral Building Blocks in Asymmetric Synthesis
The inherent chirality and rigid conformation of the 6-oxabicyclo[3.1.0]hexane framework make its derivatives valuable as chiral building blocks in asymmetric synthesis. google.comwiley-vch.de This scaffold serves as a template to control the three-dimensional arrangement of atoms in the synthesis of complex molecules.
A significant application is in the synthesis of conformationally locked nucleoside analogues. nih.govconicet.gov.ar The sugar moiety (glycon) in natural nucleosides typically exists in a dynamic equilibrium between two major conformations, termed "north" and "south". nih.gov The 6-oxabicyclo[3.1.0]hexane system can be used as a pseudosugar that mimics the "northern" geometry, effectively locking the molecule in this specific conformation. nih.govacs.org This conformational restriction is crucial for studying the specific shapes required for biological activity, particularly in the development of antiviral agents. nih.govacs.org For instance, dideoxynucleoside analogues of neplanocin C, a natural antibiotic, have been synthesized using this rigid scaffold to investigate their anti-HIV activity. nih.govresearchgate.net
In this context, 6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate could serve as a key intermediate. The pentanoate group can be hydrolyzed to reveal a hydroxyl group, which then acts as a handle for coupling with various nucleobases, or it could be modified to introduce other functionalities required for the target molecule.
Development of Novel Synthetic Methodologies Based on Bicyclic Reactivity
The unique structural features of the 6-oxabicyclo[3.1.0]hexane system, particularly the strained epoxide ring, are central to the development of novel synthetic methodologies. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, allowing for a variety of stereocontrolled ring-opening reactions. mdpi.com This reactivity provides access to highly functionalized cyclopentane (B165970) derivatives with precise stereochemistry, which are valuable intermediates in organic synthesis. researchgate.net
Synthetic strategies for constructing the bicyclic core itself are also an active area of research. Common methods include the stereoselective epoxidation of cyclopentene (B43876) precursors. google.com For example, a hydroxy ester can be subjected to a stereoselective epoxidation, followed by further functionalization. google.com Another innovative approach involves the intramolecular C–H insertion of cyclopropylmagnesium carbenoids, which allows for the asymmetric construction of the bicyclic core with high enantiomeric excess.
The table below summarizes key synthetic approaches relevant to the 6-oxabicyclo[3.1.0]hexane scaffold.
| Synthetic Approach | Key Reagents/Conditions | Primary Outcome | Reference |
| Stereoselective Epoxidation | Vanadyl acetylacetonate (B107027) (VO(acac)2), TBHP or mCPBA | Formation of the trans-epoxide on a cyclopentene ring | google.com |
| Intramolecular Epoxide Opening | Base in the presence of a Lewis Acid (e.g., Et3Al) | Cyclopropanation via ring opening | google.com |
| Fluoride-induced Opening of Oxiranes | BF3-catalysis | Formation of functionalized fluorinated scaffolds | mdpi.com |
| Asymmetric Carbenoid Insertion | Cyclopropylmagnesium carbenoids | Asymmetric construction of the bicyclo[3.1.0]hexane core |
These methodologies highlight the versatility of the bicyclic system. The pentanoate derivative could be subjected to these reaction types, where the epoxide is opened to install new functional groups while the ester moiety is either retained or transformed in a subsequent step.
Design and Synthesis of Targeted Probes for Biological System Interrogation
The rigid, well-defined three-dimensional structure of the 6-oxabicyclo[3.1.0]hexane scaffold makes it an attractive template for the design of targeted molecular probes. The conformational rigidity can enhance binding affinity and selectivity for specific biological targets, such as enzyme active sites or protein-protein interfaces, by reducing the entropic penalty upon binding.
While direct examples of this compound as a biological probe are not documented, its structure lends itself to such applications. The pentanoate chain could be readily replaced with various reporter groups through straightforward chemical synthesis. Potential modifications include:
Fluorophores: Attaching a fluorescent dye would enable visualization and tracking in cellular systems using techniques like fluorescence microscopy.
Biotinylation: Incorporating a biotin (B1667282) tag would allow for affinity-based purification and detection of target proteins (e.g., via streptavidin-coated beads or blots).
Photoaffinity Labels: Introduction of a photoreactive group would enable covalent cross-linking to the biological target upon UV irradiation, facilitating target identification.
The synthesis would involve hydrolyzing the pentanoate ester to the corresponding alcohol, which serves as a versatile anchor point for attaching these specialized functional groups.
Exploration in the Context of Bio-based Materials and Sustainable Chemistry
The principles of sustainable or "green" chemistry encourage the use of renewable feedstocks for chemical synthesis. researchgate.net The 6-oxabicyclo[3.1.0]hexane scaffold and its derivatives, including the pentanoate, can be explored within this context. The core structure is derived from cyclopentane, which can potentially be sourced from the thermochemical processing of biomass. diva-portal.org
Furthermore, the pentanoate side chain is derived from pentanoic acid (valeric acid), which can also be produced through the fermentation or processing of biomass. The integration of bio-based feedstocks for both the core and the side chain would position this compound as a potentially sustainable chemical intermediate. Research in this area would focus on developing efficient catalytic routes from biomass-derived precursors to the final compound, minimizing the use of hazardous reagents and reducing waste streams. diva-portal.org
Integration into Multi-Component Reaction Sequences for Chemical Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. This efficiency is highly desirable for generating libraries of diverse compounds for high-throughput screening in drug discovery.
The functional groups present in this compound—namely the electrophilic epoxide and the ester—offer potential for its integration into MCR sequences. The epoxide can be opened by a wide range of nucleophiles, and if this nucleophile is generated in situ as part of an MCR cascade, it could lead to the rapid construction of complex, functionalized cyclopentane derivatives. For example, a Passerini or Ugi reaction could potentially be designed to incorporate the alcohol precursor (derived from the hydrolysis of the pentanoate ester) to generate diverse peptide-like structures built upon the rigid bicyclic core.
Future Research Directions in Structure-Function Relationship Studies for Drug Discovery Lead Optimization
The use of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry for elucidating structure-activity relationships (SAR) and structure-function relationships. nih.gov By locking a molecule into a specific shape, researchers can probe the geometric requirements for optimal interaction with a biological target. The 6-oxabicyclo[3.1.0]hexane framework is an exemplary scaffold for this purpose. acs.orgmdpi.com
Future research could utilize this compound and its analogues as tools for lead optimization in drug discovery. Systematic modifications to the molecule would allow researchers to map how structural changes affect biological activity.
The table below outlines potential areas for modification and their relevance to lead optimization.
| Modification Site | Potential Changes | Objective in Lead Optimization |
| Pentanoate Chain | Varying chain length (e.g., acetate, heptanoate), introducing branching, adding terminal functional groups (e.g., amides, acids). | Optimize solubility, lipophilicity (LogP), and interactions with specific pockets in the target binding site. |
| Bicyclic Core | Introducing substituents (e.g., methyl, fluoro) at available positions on the cyclopentane ring. | Probe steric and electronic requirements of the binding site; improve metabolic stability. |
| Stereochemistry | Synthesizing different stereoisomers of the core scaffold. | Determine the optimal absolute configuration for biological activity and selectivity. |
By systematically synthesizing and testing these analogues, a detailed understanding of the structure-function relationship can be built, guiding the design of more potent and selective therapeutic agents. The rigid nature of the 6-oxabicyclo[3.1.0]hexane core ensures that observed changes in activity can be more directly attributed to the specific modification made, rather than to broader conformational changes. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
